4-Fluoro-1-methyl-4-piperidinemethanol

Descripción

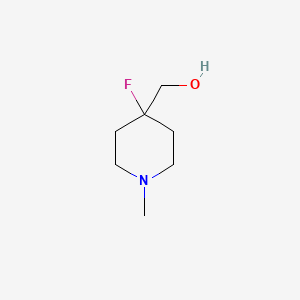

Structure

2D Structure

Propiedades

IUPAC Name |

(4-fluoro-1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQKYSISKMVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646926 | |

| Record name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-04-7 | |

| Record name | 4-Fluoro-1-methyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-4-piperidinemethanol typically involves the reaction of 4-fluoropiperidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the hydroxymethyl group. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-1-methyl-4-piperidinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol is a chemical compound with diverse applications in pharmaceutical research, neuroscience, drug development, analytical chemistry, and chemical synthesis . Its molecular formula is C13H18FNO .

Scientific Research Applications

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol Applications:

- Pharmaceutical Development This compound is a valuable intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders . Paroxetine, an antidepressant, can be prepared from 4-(4'-fluorophenyl)-3-hydroxymethyl-l-methylpiperidine through a reaction with 3,4-methylenedioxyphenol followed by demethylation .

- Neuroscience Research It is useful in studies that explore neurotransmitter mechanisms of action, helping researchers understand brain function and potential mental health treatments .

- Drug Formulation The compound can be incorporated into formulations to enhance the bioavailability of active ingredients, making medications more effective .

- Analytical Chemistry It serves as a standard reference material in analytical methods, aiding in instrument calibration and ensuring accurate measurements in research laboratories .

- Chemical Synthesis Its unique structure allows it to be a key building block in synthesizing other complex organic compounds, streamlining the development of new materials in various industries .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-1-methyl-4-piperidinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The hydroxymethyl group can undergo metabolic transformations, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Halogen Substitution Effects

Fluorine’s electronegativity and small atomic radius significantly influence molecular properties. In halogenated azo dyes, such as 4′-fluoro-4-dimethylaminoazobenzene, fluorine substitution at the 3′ or 4′ positions increased carcinogenic activity compared to the parent compound . Conversely, trifluoromethyl (-CF₃) substitutions (a bulkier, electron-withdrawing group) rendered the compounds inactive . This highlights the critical role of halogen type and position in modulating biological activity.

Piperidine Derivatives

- 1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (4g): This compound, synthesized via Suzuki-Miyaura coupling, shares a fluorinated aromatic system but differs in its biphenyl moiety and lack of a hydroxymethyl group . Its synthesis yield (14%) and isolation methods (prep TLC) suggest challenges in purification compared to simpler piperidinemethanol derivatives.

- Non-fluorinated analogs: Piperidinemethanol derivatives without fluorine, such as 1-methyl-4-piperidinol, would exhibit reduced polarity and altered hydrogen-bonding capacity, impacting solubility and pharmacokinetics.

Methyl Substitution on Nitrogen

The methyl group on the nitrogen in 4-fluoro-1-methyl-4-piperidinemethanol likely increases lipophilicity, improving membrane permeability compared to unmethylated analogs like 4-fluoro-4-piperidinemethanol. This modification mirrors trends observed in aminoazobenzene derivatives, where methylation influenced carcinogenicity and protein-binding kinetics .

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄FNO | |

| Molecular Weight | 147.19 g/mol | |

| Purity | 95% | |

| CAS Number | 1000341-04-7 | |

| Storage | Long-term stable under lab conditions |

Table 2: Comparison with Related Compounds

Research Findings and Implications

- Biological Activity Trends: Fluorine’s position in aromatic systems (e.g., azo dyes) correlates with enhanced activity, but bulky substituents like -CF₃ diminish it . For this compound, the fluorine’s electronic effects may dominate over steric factors due to its compact size.

- Protein-Binding Dynamics: In aminoazobenzene derivatives, methyl groups influenced the time to reach maximum protein-bound dye levels, inversely correlating with carcinogenicity .

Actividad Biológica

4-Fluoro-1-methyl-4-piperidinemethanol (CAS Number: 1000341-04-7) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom, which enhances its binding affinity to various biological targets, making it a subject of interest in pharmacological research.

The molecular structure of this compound includes:

- Molecular Formula : C7H10FNO

- Molecular Weight : 145.16 g/mol

- Functional Groups : Hydroxymethyl and fluorine substituent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the hydroxymethyl group may undergo metabolic transformations influencing its biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It can interact with neurotransmitter receptors, which may lead to neuropharmacological effects.

Biological Activity and Applications

Research has indicated several potential applications of this compound in various fields:

Pharmacology

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against certain bacterial strains.

- Neuropharmacological Effects : The compound's ability to bind to neurotransmitter receptors indicates potential use in treating neurological disorders.

Case Studies

A study investigated the compound's effects on cell viability in vitro using various cell lines. Results indicated that this compound could reduce cell viability at higher concentrations, suggesting a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its role as a building block in drug development. The following findings summarize key research outcomes:

- Synthesis : The compound can be synthesized through various chemical reactions, including oxidation and substitution reactions, which allow for the formation of derivatives with enhanced biological activity.

- Biological Assays : In vitro assays have shown that modifications to the piperidine ring can significantly affect the biological activity of the compound.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Weight (g/mol) | Antimicrobial Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | 145.16 | Moderate | Potential |

| 1-Methyl-4-piperidinemethanol | 115.17 | Low | Moderate |

| 3-Fluoro-1-methylpiperidine | 145.16 | High | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-1-methyl-4-piperidinemethanol?

- Methodology : Common approaches involve nucleophilic substitution or fluorination of piperidine precursors. For example, fluorinated piperidine derivatives are synthesized via reactions with fluorinating agents (e.g., DAST) under anhydrous conditions. A typical protocol includes refluxing intermediates like 1-methyl-4-piperidinemethanol with fluorinated aryl sulfonates or halides in solvents such as dichloromethane, followed by purification via column chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure inert atmospheres (argon/nitrogen) to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, fluorine-induced splitting patterns in H NMR distinguish axial/equatorial conformers .

- GC/MS : Validates molecular weight and fragmentation patterns. Use electron ionization (EI) for high-resolution mass data .

- IR : Identifies functional groups (e.g., -OH stretch in methanol derivatives) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Methodology :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for fluorination efficiency. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

- Kinetic Studies : Use DOE (Design of Experiments) to identify optimal temperature (e.g., 60–80°C) and molar ratios (1:1.2 substrate:fluorinating agent) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated piperidine derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC values) and normalize for assay conditions (cell lines, pH) .

- SAR Studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate activity trends. Use computational tools (DFT, molecular docking) to predict binding affinities .

- Case Example : Inconsistent antimicrobial data may arise from variations in bacterial strain susceptibility. Validate findings using standardized CLSI protocols .

Q. How does the fluorine substituent influence the physicochemical properties of this compound?

- Methodology :

- LogP Measurement : Compare partition coefficients (HPLC-derived) to assess lipophilicity changes. Fluorine typically increases logP by ~0.5 units .

- Solubility Testing : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4). Fluorine’s electronegativity may reduce aqueous solubility but enhance membrane permeability .

- Advanced Tools : Use X-ray crystallography to analyze fluorine’s impact on crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.